molecular formula C24H18ClN5O3 B11284101 [5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone

[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone

Cat. No.: B11284101
M. Wt: 459.9 g/mol
InChI Key: JOMQRDYDSJCWSE-UHFFFAOYSA-N
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Description

  • The compound you’ve mentioned is a complex heterocyclic molecule with a fused pyrimidine-triazole ring system.
  • It contains a 4-nitrophenyl group and a 5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl moiety.
  • This compound exhibits intriguing properties due to its unique structure.
  • Preparation Methods

    • The synthetic route to prepare this compound involves several steps.
    • One approach is to start with 6-amino-2-thiouracil and 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one. These react to form the intermediate 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxo-pyrido[2,3-d]pyrimidin-4(3H)-one.
    • Further transformations lead to the desired compound.
    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include strong acids, bases, and transition metal catalysts.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry, this compound serves as a versatile building block for designing novel molecules.
    • In biology, it may exhibit biological activity, making it relevant for drug discovery.
    • In medicine, researchers explore its potential as an anticancer or antimicrobial agent.
    • In industry, it could be used in materials science or as a precursor for other compounds.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • For example, it might inhibit enzymes involved in cell cycle regulation or signal transduction pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrimidine-triazole hybrids or related heterocycles.
    • The uniqueness of this compound lies in its specific substitution pattern and functional groups.

    Properties

    Molecular Formula

    C24H18ClN5O3

    Molecular Weight

    459.9 g/mol

    IUPAC Name

    [5-(4-chlorophenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(4-nitrophenyl)methanone

    InChI

    InChI=1S/C24H18ClN5O3/c25-19-10-6-17(7-11-19)21-14-22(16-4-2-1-3-5-16)29-24(26-15-27-29)28(21)23(31)18-8-12-20(13-9-18)30(32)33/h1-13,15,21-22H,14H2

    InChI Key

    JOMQRDYDSJCWSE-UHFFFAOYSA-N

    Canonical SMILES

    C1C(N(C2=NC=NN2C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

    Origin of Product

    United States

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